Cohumulone is a significant compound derived from hops, specifically from the plant Humulus lupulus, which is widely used in beer brewing. It is classified as an alpha acid and is one of the primary contributors to the bitterness of beer. Cohumulone, along with other humulones, undergoes isomerization during the brewing process to form iso-alpha acids, which are responsible for the characteristic bitter flavor in beer.
Cohumulone is primarily sourced from hop flowers, where it exists alongside other alpha acids. It is classified under the group of compounds known as humulones, which also includes humulone and adhumulone. These compounds are important not only for their flavor contributions but also for their potential health benefits and antimicrobial properties.
The synthesis of cohumulone involves several steps:
Cohumulone has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula for cohumulone is , and it features multiple chiral centers that contribute to its stereochemistry.
Cohumulone participates in several chemical reactions, particularly during the brewing process:
The mechanism through which cohumulone exerts its effects primarily relates to its role in imparting bitterness to beer:
Cohumulone has several scientific uses:
Cohumulone remains a vital component in both brewing practices and scientific research due to its unique properties and contributions to flavor chemistry.
Cohumulone (CAS: 511-25-1) belongs to the class of organic compounds known as vinylogous acids, specifically categorized among hop alpha acids. Its molecular formula is C₂₀H₂₈O₅, with a molar mass of 348.43 g/mol [3] [6]. Structurally, cohumulone features a phloroglucinol-derived core with three isoprenoid side chains: two prenyl groups and one distinctive isovaleryl (2-methylbutyryl) group [5]. This isovaleryl moiety differentiates cohumulone from its homolog humulone, which contains an isobutyryl group instead [4].
The molecule contains five hydrogen bond acceptors and three hydrogen bond donors, contributing to its polar surface area of 94.83 Ų. Its lipophilicity, quantified by an XLogP value of 3.77, indicates moderate hydrophobicity [6]. Cohumulone exists in nature primarily as the (-)-enantiomer, though synthetic preparations yield racemic mixtures. During beer production, thermal isomerization generates cis- and trans-isocohumulone derivatives, which exhibit greater water solubility than the parent compound and constitute the primary bittering agents in finished beer [5].
Table 1: Molecular Characteristics of Cohumulone
Property | Specification |
---|---|
Systematic Name | 3,4,5-Trihydroxy-2-isobutyryl-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,5-dienone |
Molecular Formula | C₂₀H₂₈O₅ |
Molar Mass | 348.43 g/mol |
CAS Registry Number | 511-25-1 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 94.83 Ų |
XLogP | 3.77 |
Cohumulone demonstrates limited aqueous solubility in its native form, a critical factor influencing brewing utilization. Its solubility increases significantly under alkaline conditions due to the ionization of enolic hydroxyl groups (pKa ≈ 5.5) [4]. This property underpins the isomerization process during wort boiling, where thermal energy facilitates conversion to more soluble iso-forms. Isocohumulone exhibits substantially enhanced solubility at beer pH (typically 4.0-4.5), ranging between 300-500 mg/L compared to under 100 mg/L for non-isomerized cohumulone [2].
The compound displays moderate thermal stability but undergoes oxidative degradation during hop storage. Environmental factors accelerate decomposition: light exposure promotes photooxidation, while elevated temperatures facilitate autooxidation. The degradation products include humulinic acids and various undefined polymers contributing to oxidized hop character [1] [4]. Notably, cohumulone isomerizes approximately 15-20% faster than humulone during wort boiling due to electronic effects of its branched isovaleryl side chain, leading to higher utilization rates [2].
Table 2: Physicochemical Behavior of Cohumulone
Property | Characteristics |
---|---|
Solubility in Water | Low (<100 mg/L); improves with isomerization |
pKa | ~5.5 (enolic hydroxyl groups) |
Thermal Stability | Moderate; degrades at temperatures >40°C without isomerization catalysts |
Photostability | Low; susceptible to UV-mediated oxidation |
Isomerization Kinetics | 15-20% faster than humulone under identical boiling conditions |
Oil Solubility | High; soluble in hop essential oils and organic solvents |
Cohumulone belongs to the trio of major alpha acids alongside humulone and adhumulone, which collectively constitute 95-98% of hop alpha acid content. While structurally homologous, key distinctions govern their brewing behavior:
Table 3: Comparative Analysis of Principal Alpha Acids
Characteristic | Cohumulone | Humulone | Adhumulone |
---|---|---|---|
Side Chain Structure | Isovaleryl | Isobutyryl | Sec-Isovaleryl |
Typical % of α-Acids | 20-50% | 30-70% | 10-15% |
Major Oxidation Product | Isovaleric acid | Humulinic acid | Adhumulinic acid |
Isomerization Rate | Highest | Intermediate | Lowest |
Solubility in Wort | Moderate-high | Moderate | Low |
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